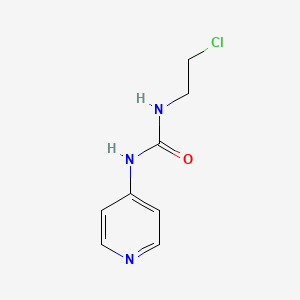

1-(2-Chloroethyl)-3-(pyridin-4-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-pyridin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-3-6-11-8(13)12-7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFLVHLPLULRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211530 | |

| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62491-96-7 | |

| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062491967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62491-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1 2 Chloroethyl 3 Pyridin 4 Yl Urea

Precursor Synthesis and Intermediate Chemistry

The foundational step in the synthesis of the target compound involves the preparation of key precursors. The primary amine, 4-aminopyridine (B3432731), and a source for the 2-chloroethylamino group are the essential building blocks. The reactivity of these precursors is pivotal for the successful formation of the urea (B33335) bond.

One of the most critical intermediates in many synthetic routes is 2-chloroethyl isocyanate. chemicalbook.com This highly reactive electrophile is typically generated from 2-chloroethylamine (B1212225) hydrochloride through phosgenation or by using phosgene (B1210022) equivalents. nih.gov However, due to the extreme toxicity of phosgene, safer alternatives are often sought. nih.gov

Another key precursor is 4-aminopyridine. Its synthesis and purification are well-established, making it a readily available starting material. The nucleophilicity of the amino group on the pyridine (B92270) ring is crucial for its reaction with the isocyanate.

Alternative strategies involve the use of carbamate (B1207046) intermediates. For instance, an amine can be reacted with a chloroformate, such as phenyl chloroformate, to form a carbamate. This carbamate can then be reacted with another amine to yield the final urea product. google.com

Direct Synthetic Routes via Isocyanate Chemistry

The most direct and widely employed method for the synthesis of 1-(2-chloroethyl)-3-(pyridin-4-yl)urea involves the reaction of 4-aminopyridine with 2-chloroethyl isocyanate. chemicalbook.comnih.gov This reaction is a classic example of nucleophilic addition to an isocyanate.

The general reaction scheme is as follows: 4-Aminopyridine + 2-Chloroethyl isocyanate → this compound

This reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF), at controlled temperatures, often starting at 0-5°C and then allowing the reaction to proceed at room temperature. chemicalbook.com The high reactivity of the isocyanate group ensures a high yield of the desired urea derivative.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 4-Aminopyridine | 2-Chloroethyl isocyanate | Tetrahydrofuran | 0-5°C to Room Temperature | chemicalbook.com |

Isocyanates are pivotal intermediates in the synthesis of a vast array of compounds, including pharmaceuticals and agrochemicals. beilstein-journals.org Their synthesis has traditionally relied on the use of phosgene, but newer, safer methods are continuously being developed. nih.govbeilstein-journals.org These include the Staudinger–aza-Wittig reaction using carbon dioxide as a phosgene replacement and the thermal decomposition of carbamates. beilstein-journals.orgnih.gov

Modifications and Functionalization of the Pyridine Moiety

The pyridine ring of this compound offers a versatile platform for structural modifications to explore structure-activity relationships. Functionalization can be achieved either by starting with a pre-functionalized pyridine derivative or by modifying the pyridine ring after the urea formation.

For instance, substituted 4-aminopyridines can be used as precursors in the reaction with 2-chloroethyl isocyanate. This allows for the introduction of a wide range of substituents at various positions on the pyridine ring, thereby altering the electronic and steric properties of the final molecule.

Post-synthetic modifications can also be employed. The nitrogen atom of the pyridine ring can undergo quaternization, or the ring can be subjected to electrophilic or nucleophilic aromatic substitution reactions, depending on the existing substituents and reaction conditions. Such modifications can significantly impact the biological activity of the resulting compounds. The synthesis of various pyridyl ureas has been explored in the context of creating new anticancer agents, where modifications to the pyridine ring were shown to influence the compound's affinity for its biological target. nih.gov

Synthesis of Structural Analogues and Bioisosteres of the this compound Core

The synthesis of structural analogues and bioisosteres is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For this compound, this can involve replacing the pyridine ring with other heterocyclic systems or modifying the chloroethyl side chain.

Bioisosteric replacement of the pyridine ring with other aromatic or heteroaromatic moieties can lead to compounds with similar biological activities. For example, phenyl, pyrimidinyl, or other nitrogen-containing heterocycles can be used in place of the pyridyl group. The synthesis of N-phenyl-N'-(2-chloroethyl)urea derivatives has been reported as potential mimics of other biologically active compounds. nih.gov

Modifications to the 2-chloroethyl group are also of interest. Replacing the chlorine atom with other halogens or functional groups can modulate the reactivity of the compound. The synthesis of various 1,3-disubstituted ureas with different lipophilic groups has been documented. researchgate.net

| Core Structure | Modification | Resulting Analogue Type | Reference |

|---|---|---|---|

| Pyridine ring | Replacement with a phenyl group | N-phenyl-N'-(2-chloroethyl)urea | nih.gov |

| 2-Chloroethyl group | Variation of the alkyl or aryl substituent | 1-Aryl/Alkyl-3-substituted ureas | researchgate.net |

Post-Synthetic Transformations and Cyclization Pathways

The this compound scaffold can undergo further chemical transformations, leading to the formation of new heterocyclic systems. The presence of the reactive 2-chloroethyl group and the urea linkage allows for intramolecular cyclization reactions.

Under basic conditions, the nitrogen atom of the urea can act as a nucleophile, displacing the chloride to form a cyclic urea derivative, such as an imidazolidinone. This type of cyclization is a known pathway for chloroethylureas. Palladium-catalyzed cyclization reactions have been shown to be effective for the synthesis of imidazopyridinones and benzoimidazolones from primary ureas. organic-chemistry.org

Furthermore, the urea functionality itself can be a precursor for other chemical groups. For example, ureas can be involved in transamidation reactions. mdpi.com The pyridine ring can also direct or participate in cyclization reactions. For example, gold-catalyzed cyclization of N-aryl ureas bearing an ortho-alkynyl substituent can lead to the formation of fused heterocyclic systems. anu.edu.au

These post-synthetic modifications significantly expand the chemical space that can be explored from the initial this compound structure, potentially leading to the discovery of novel compounds with unique properties.

Mechanisms of Action at the Molecular and Cellular Level

Interaction with Key Biological Macromolecules

The primary mode of action for this class of compounds is the covalent modification of key proteins, rather than direct interaction with nucleic acids.

Research has extensively demonstrated that CEUs covalently bind to β-tubulin. nih.gov This interaction is a result of the compound's alkylating properties. The process involves the formation of a covalent bond with specific amino acid residues on the β-tubulin protein. aacrjournals.orgnih.gov

Studies on related N-phenyl-N'-(2-chloroethyl)ureas have identified specific residues that are targeted. Mass spectrometry analysis revealed that these compounds can cause an acylation of Glutamyl 198 (Glu198) in β-tubulin, a modification not commonly observed in cells. nih.gov Other research points to the alkylation of cysteine residues, specifically Cys239, which is located near the colchicine-binding site on β-tubulin. aacrjournals.orgnih.gov The alkylation of this cysteine residue is considered essential for the compound's reactivity with β-tubulin. nih.gov Competition assays have confirmed that the binding site is near that of colchicine (B1669291), as colchicine could prevent the binding of the CEU analog, whereas vinblastine (B1199706) could not. nih.gov The alkylation of these residues ultimately leads to microtubule depolymerization. nih.govnih.gov

Table 1: Targeted Residues and Binding Characteristics of Chloroethylureas on β-Tubulin

| Targeted Protein | Key Residue(s) | Binding Site Location | Mechanism | Consequence | Citations |

|---|---|---|---|---|---|

| β-Tubulin | Glu198 | Adjacent to Colchicine-Binding Site | Acylation | Affects microtubule stability and dynamics | nih.gov |

| β-Tubulin | Cys239 | Near Colchicine-Binding Site | Alkylation | Induces microtubule disassembly | aacrjournals.orgnih.gov |

| β-Tubulin | Cys354 | Near Colchicine-Binding Site | Potential Alkylation Target | Contributes to microtubule disruption | nih.govnih.gov |

A significant characteristic of many CEU derivatives is their DNA-independent mechanism of action. Unlike traditional alkylating agents such as CCNU, certain CEUs have shown no mutagenicity in assays using various S. thyphimurium strains. nih.gov Their cytotoxicity is linked to the disruption of the cytoskeleton rather than direct damage to DNA. nih.govnih.gov This suggests that the primary therapeutic targets are cytoplasmic proteins like tubulin, distinguishing them from classical DNA-alkylating chemotherapeutics. nih.gov

Cell Cycle Progression Modulation and Arrest Induction (e.g., G2/M Phase)

A direct consequence of microtubule disruption is the modulation of the cell cycle. Numerous studies on CEU derivatives have shown that these compounds induce cell cycle arrest, primarily in the G2/M phase. aacrjournals.orgnih.gov This arrest is a hallmark of antimitotic agents that interfere with the formation and function of the mitotic spindle. nih.gov For instance, treatment of CT-26 colon carcinoma cells with a CEU analog led to a significant accumulation of cells in the G2 phase. nih.gov

Interestingly, some derivatives of CEUs have been found to induce arrest in the G0/G1 phase. nih.govnih.gov This G0/G1 arrest appears to be linked to a different mechanism of action, potentially involving the alkylation of thioredoxin-1, rather than microtubule disruption. nih.gov

Table 2: Effects of Chloroethylurea Derivatives on Cell Cycle Progression

| Compound Class | Primary Cell Cycle Phase Arrest | Associated Mechanism | Cell Line Examples | Citations |

|---|---|---|---|---|

| Antimicrotubule CEUs | G2/M | β-tubulin alkylation, microtubule disruption | MDA-MB-231, CT-26 | aacrjournals.orgnih.govnih.gov |

| Cycloalkyl-substituted CEUs | G0/G1 | Thioredoxin-1 alkylation | MCF-7, M21, HT-29 | nih.govnih.gov |

Apoptosis and Anoikis Induction Pathways

The cellular disruption caused by 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea and its analogs can lead to programmed cell death. One study on a related urea (B33335) derivative demonstrated a slight increase in caspase 3 activity and some induction of phosphatidylserine (B164497) externalization, which are markers of apoptosis. nih.gov The cytotoxic effects of these compounds can induce both apoptosis and necrosis. nih.gov Furthermore, related compounds have been shown to trigger apoptosis in conjunction with the generation of reactive oxygen species (ROS). nih.gov The accumulation of cells in the sub-G1 phase of the cell cycle, as observed with some CEUs, is also indicative of apoptosis. nih.gov Information specifically detailing the induction of anoikis (a specific form of apoptosis triggered by cell detachment) is not prominently available in the reviewed literature.

Microtubule Dynamics Disruption and Cytoskeletal Remodeling

The foundational mechanism for a major subset of CEUs is the disruption of microtubule dynamics. aacrjournals.org The covalent binding of the compound to β-tubulin is the initiating event that occurs before the observable disruption of the microtubule network. aacrjournals.org This alkylation event induces the depolymerization of microtubules, leading to a complete breakdown of the cytoskeletal structure. aacrjournals.orgnih.govnih.gov This effect is potent, as it directly compromises cellular structure, intracellular transport, and the formation of the mitotic spindle required for cell division. nih.gov The modification of β-tubulin's Glu198 residue by CEUs correlates with a decrease in the acetylation of Lys40 on α-tubulin, a key indicator of reduced microtubule stability. nih.gov

Signal Transduction Pathway Interference

Beyond direct cytoskeletal effects, CEUs can interfere with cellular signal transduction pathways.

Thioredoxin System: A subset of CEU derivatives has been shown to abrogate the nuclear translocation of thioredoxin-1 (Trx-1). nih.govnih.gov This is achieved through selective covalent alkylation of Trx-1. nih.gov The inhibition of Trx-1 nuclear localization can disrupt redox signaling and potentially counteract chemoresistance mechanisms. nih.gov

Kinase Pathways: Research on other pyridyl ureas has highlighted their potential as kinase inhibitors. For example, novel pyridin-2-yl urea compounds have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling cascade. mdpi.com Other studies on chalcone (B49325) derivatives, which share some functional similarities, show modulation of the Akt, Erk1/2, and NF-κB signaling pathways. nih.gov Downregulation of phosphorylated Akt, a critical protein for cell survival and proliferation, has been observed following treatment with related compounds. nih.gov

Role of Chloroethyl Moiety in Bioactivation and Reactivity

The biological activity of the compound this compound is intrinsically linked to the chemical reactivity of its 2-chloroethyl moiety. This functional group is not merely a passive component of the molecular structure; it is the primary driver of the compound's mechanism of action at the molecular level. The bioactivation of this group leads to the formation of a highly reactive intermediate, which is responsible for the subsequent interactions with cellular macromolecules.

Intramolecular Cyclization: The Bioactivation Pathway

Research into N-aryl-N'-(2-chloroethyl)ureas (CEUs), the chemical class to which this compound belongs, has revealed that the chloroethyl group is not the direct alkylating agent. Instead, the parent compound undergoes a crucial bioactivation step in the physiological environment. This process involves an intramolecular cyclization of the N'-(2-chloroethyl)urea portion of the molecule. nih.govulaval.ca

This internal rearrangement is a form of neighboring group participation, where the urea functionality plays a key role. The nitrogen atom of the urea, or more specifically the oxygen of the urea's tautomeric iminol form, acts as an internal nucleophile. It attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a five-membered ring structure. ulaval.canih.gov This cyclization results in the formation of a highly reactive electrophilic intermediate, a 2-(arylamino)-2-oxazoline derivative. In the case of this compound, this would be a 2-(pyridin-4-ylamino)-2-oxazoline cation.

Studies have demonstrated that these cyclic oxazoline (B21484) intermediates are significantly more reactive than their parent chloroethylurea compounds. nih.govulaval.ca This increased reactivity is a hallmark of the bioactivation process. It has been observed that the cyclization can occur spontaneously in aqueous environments, such as cell culture media, and the resulting oxazoline forms have been detected within cells. nih.govulaval.ca

The formation of this cyclic intermediate is a critical step, as it transforms a relatively stable compound into a potent electrophile capable of reacting with nucleophilic sites on cellular components. It is suggested that this cyclization may proceed through the formation of an even more transient and highly reactive aziridinium (B1262131) ion intermediate. ulaval.ca

Reactivity of the Bioactivated Intermediate: Alkylation of Cellular Targets

Once formed, the reactive 2-(pyridin-4-ylamino)-2-oxazoline intermediate becomes the key effector molecule. Its electrophilic nature drives the subsequent covalent modification of cellular macromolecules, a process known as alkylation. Unlike classical chloroethylating agents that often target DNA, research on related N-phenyl-N'-(2-chloroethyl)ureas indicates that these compounds primarily act as protein alkylating agents. nih.gov

The strained ring of the oxazoline intermediate is susceptible to nucleophilic attack, leading to the opening of the ring and the formation of a stable covalent bond with the target molecule. This process effectively transfers the ethylurea (B42620) moiety to the nucleophilic residue on the target protein.

The table below summarizes the key steps in the bioactivation and reactivity of the chloroethyl moiety.

| Step | Description | Reactants | Products |

| 1. Bioactivation | Intramolecular cyclization of the chloroethylurea. | This compound | 2-(pyridin-4-ylamino)-2-oxazoline intermediate + Chloride ion |

| 2. Reactivity | Nucleophilic attack by a cellular macromolecule on the oxazoline intermediate. | 2-(pyridin-4-ylamino)-2-oxazoline intermediate + Cellular Nucleophile (e.g., on a protein) | Alkylated cellular macromolecule |

The specificity of the alkylation is determined by the accessibility and nucleophilicity of amino acid residues on target proteins. This targeted protein alkylation is the molecular basis for the biological effects of this compound and related compounds.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea , this method can elucidate its binding mode within the active site of a putative protein target. The process involves sampling a multitude of conformational and rotational orientations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding affinity.

The structural features of This compound —namely the urea (B33335) moiety, the pyridin-4-yl group, and the reactive 2-chloroethyl group—are critical for its interactions. The urea group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's active site. The pyridin-4-yl nitrogen can also participate in hydrogen bonding or coordination with metal ions. The 2-chloroethyl group, a known alkylating agent, suggests a mechanism of covalent modification of the target protein.

Molecular docking studies on similar pyridyl urea derivatives have demonstrated the importance of the urea and pyridine (B92270) moieties in establishing stable binding. For instance, in studies of pyridin-2-yl urea inhibitors targeting kinases like Apoptosis signal-regulating kinase 1 (ASK1), the urea group forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.govmdpi.com It is plausible that This compound would adopt a similar binding mode in a kinase active site, with the pyridin-4-yl group extending into a specific pocket.

A hypothetical docking scenario of This compound into a generic kinase active site is presented below:

| Functional Group | Potential Interaction | Interacting Residue (Example) |

| Urea NH | Hydrogen Bond Donor | Carbonyl oxygen of hinge region residue |

| Urea C=O | Hydrogen Bond Acceptor | Amide proton of hinge region residue |

| Pyridin-4-yl N | Hydrogen Bond Acceptor | Side chain of a polar amino acid (e.g., Ser, Thr) |

| 2-Chloroethyl | Covalent Alkylation | Nucleophilic residue (e.g., Cys, His) |

These predicted interactions, derived from docking simulations, provide a structural hypothesis for the compound's mechanism of action and can guide further experimental validation and lead optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational drug design, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For N-(2-Chloroethyl)urea derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. These approaches build 3D models that can predict the activity of new compounds based on their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

A 3D-QSAR study on a series of N-Aryl-3-(2-chloroethyl)ureas (CEUs) revealed that hydrophobic fields were significant in determining their cytotoxic and antineoplastic activities. sphinxsai.com The CoMSIA model generated suggested that the presence of hydrophobic groups increased the inhibitory activity of these molecules. sphinxsai.com This suggests that modifications to the pyridin-4-yl ring of This compound , such as the addition of lipophilic substituents, could be a viable strategy to enhance its biological efficacy.

The following table illustrates the types of descriptors used in QSAR studies and their potential relevance to This compound :

| QSAR Descriptor | Description | Potential Impact on Activity |

| CoMFA Steric Field | Represents the spatial arrangement of atoms. | Bulky substituents on the pyridine ring could either enhance or hinder binding depending on the topology of the active site. |

| CoMFA Electrostatic Field | Describes the distribution of partial charges. | Modifications affecting the charge distribution of the pyridine ring could influence polar interactions. |

| CoMSIA Hydrophobic Field | Maps regions of hydrophobicity. | Increasing the hydrophobicity of the pyridine moiety may improve membrane permeability and binding affinity, as suggested by studies on similar compounds. nih.gov |

| CoMSIA H-Bond Donor/Acceptor Fields | Identifies regions favorable for hydrogen bonding. | The urea and pyridine nitrogen are key contributors to these fields and are likely crucial for activity. |

QSAR models, once validated, can be used to virtually screen new derivatives of This compound and prioritize them for synthesis and biological testing.

Molecular Dynamics Simulations for Conformational Landscape and Binding Kinetics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the protein over time. MD simulations can be used to assess the stability of the docked pose of This compound , explore its conformational landscape within the binding site, and even provide insights into its binding kinetics.

MD simulations of urea-containing systems have been used to study phenomena such as protein stability and nucleation. rsc.orgnih.govresearchgate.netntu.edu.sg For This compound , an MD simulation could reveal the key hydrogen bonds and other interactions that are maintained throughout the simulation, thus confirming the stability of the predicted binding mode. Furthermore, by simulating the system at different temperatures, the thermal stability of the ligand-protein complex can be assessed.

Advanced MD techniques, such as steered MD or umbrella sampling, can be employed to calculate the binding free energy of This compound to its target protein. These calculations provide a more accurate estimation of the binding affinity compared to docking scores alone. Studies on pyridin-2-yl urea inhibitors have successfully used absolute binding free energy calculations based on MD simulations to discriminate between different binding modes and to obtain results that correlate well with experimental bioassay data. nih.govmdpi.com

The following table summarizes the potential applications of MD simulations for This compound :

| MD Simulation Application | Information Gained | Relevance to Drug Design |

| Conformational Analysis | Identifies the most stable conformations of the ligand in the binding site. | Guides the design of rigidified analogues with improved binding affinity. |

| Binding Stability Assessment | Determines the persistence of key interactions over time. | Validates the docking-predicted binding mode. |

| Binding Free Energy Calculation | Provides a quantitative measure of binding affinity. | Allows for a more accurate ranking of potential drug candidates. |

| Water Molecule Analysis | Identifies the role of water molecules in the binding interface. | Can reveal opportunities for designing ligands that displace or incorporate key water molecules to improve affinity. |

In Silico Prediction of Biological Activity and Target Identification

The biological activity of This compound can be predicted using a variety of in silico methods. One approach is to use machine learning models trained on large datasets of compounds with known biological activities. mdpi.com These models can predict a range of properties, from general cytotoxicity to specific inhibition of a particular enzyme.

Target identification, or "target fishing," is another crucial application of computational chemistry. By comparing the 3D structure and chemical properties of This compound to libraries of known ligands for various protein targets, it is possible to generate a list of potential biological targets. This can be achieved through methods like pharmacophore modeling, where the 3D arrangement of chemical features essential for biological activity is defined and used to search for matching protein binding sites.

Given the structural similarity of This compound to known kinase inhibitors, it is highly probable that its primary targets are within the kinome. The presence of the 2-chloroethyl group also suggests that it may target proteins susceptible to alkylation, such as those with reactive cysteine residues in their active sites.

Virtual Screening for Novel N-(2-Chloroethyl)urea Chemotypes

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. pageplace.denih.gov This approach can be used to discover novel chemotypes with similar or improved properties compared to This compound .

There are two main types of virtual screening: ligand-based and structure-based. In ligand-based virtual screening, a model of the active ligand (This compound in this case) is used to search for other molecules with similar properties. This can involve 2D similarity searching based on chemical fingerprints or 3D shape and pharmacophore matching.

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein. Large compound libraries are docked into the active site of the target, and the resulting poses are scored and ranked based on their predicted binding affinity. This approach has the advantage of being able to identify novel scaffolds that may not be structurally similar to the initial hit compound but still fit well into the binding site.

A typical virtual screening workflow for discovering novel N-(2-Chloroethyl)urea chemotypes might involve the following steps:

Library Preparation: A large library of commercially available or synthetically accessible compounds is prepared for screening.

Filtering: The library is filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable compounds.

Docking: The filtered library is docked into the active site of the putative target protein.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity.

Post-processing and Visual Inspection: The top-ranking hits are visually inspected to assess the quality of their docked poses and their interactions with the protein.

Experimental Validation: A selection of the most promising hits is then acquired or synthesized for experimental testing.

Through these computational approaches, the therapeutic potential of This compound can be thoroughly investigated, and new, more effective drug candidates can be rationally designed and discovered.

Preclinical and Translational Research of N 2 Chloroethyl Urea Compounds

In Vivo Efficacy Studies in Disease Models

N-(2-chloroethyl)urea derivatives have demonstrated notable antineoplastic activity in various preclinical models of cancer. These studies are crucial for establishing the potential therapeutic efficacy of this class of compounds before consideration for clinical trials.

Aryl chloroethyl ureas (CEUs) are recognized as "soft" alkylating agents that have shown efficacy in inhibiting cell proliferation both in laboratory settings and in living organisms. cdnsciencepub.com The design of these molecules was inspired by the molecular hybridization of two established chemotherapeutic agents, carmustine (B1668450) and chlorambucil (B1668637). cdnsciencepub.com

In one key study, the in vivo antitumor effects of several 1-aryl-3-(2-chloroethyl)urea derivatives were evaluated in a murine leukemia model. The survival time of BDF1 mice bearing L1210 leukemia tumors was significantly increased following intraperitoneal administration of these CEU derivatives. Notably, one of the most effective compounds in this series, a tert-butyl derivative, demonstrated a median survival time 1.77 times that of the control group.

Another investigation focused on the in vivo efficacy of N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) in a murine model of colon carcinoma. nih.gov Intraperitoneal injection of ICEU resulted in its biodistribution to the grafted CT-26 tumor, leading to a significant inhibition of tumor growth. nih.gov This effect was associated with the induction of cell cycle arrest in the G2 phase and apoptosis. nih.gov

The following table summarizes key findings from in vivo efficacy studies of representative N-(2-chloroethyl)urea derivatives.

| Compound/Derivative | Disease Model | Key Efficacy Findings |

| tert-butyl derivative of 1-aryl-3-(2-chloroethyl)urea | Murine L1210 Leukemia | Median survival time 1.77 times that of the control group. |

| N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) | Murine CT-26 Colon Carcinoma | Significant tumor growth inhibition. |

Pharmacokinetic Principles and Considerations for N-(2-Chloroethyl)urea Derivatives

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic potential. For N-(2-chloroethyl)urea derivatives, understanding these principles is essential for optimizing their delivery and efficacy.

N-(2-chloroethyl)urea compounds are designed as "soft" alkylating agents, a characteristic that influences their pharmacokinetic behavior. cdnsciencepub.com This property suggests a balance between sufficient reactivity to exert a therapeutic effect and stability to allow for systemic distribution. The chemical structure of these derivatives can be modified to alter their biodistribution. For instance, introducing more hydrophilic functional groups is a strategy aimed at changing the pharmacokinetic and metabolic profiles of these molecules.

The ability of these compounds to cross biological membranes is a key consideration. Studies with N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) have shown rapid and dose-dependent uptake by cancer cells, suggesting passive diffusion through cell membranes. nih.gov This characteristic is advantageous for reaching intracellular targets. Following systemic administration, ICEU has been observed to accumulate in tumor tissue, a crucial aspect for targeted anticancer therapy. nih.gov

The following table outlines key pharmacokinetic considerations for the development of N-(2-chloroethyl)urea derivatives.

| Pharmacokinetic Parameter | Key Considerations for N-(2-Chloroethyl)urea Derivatives |

| Absorption | The route of administration will influence absorption kinetics. Passive diffusion is a likely mechanism for cellular uptake. nih.gov |

| Distribution | The physicochemical properties of the derivatives (e.g., lipophilicity, hydrophilicity) will govern their distribution throughout the body and into target tissues like tumors. Structural modifications can be made to optimize biodistribution. |

| Metabolism | These compounds are expected to undergo significant metabolism, primarily in the liver. The metabolic pathways can lead to activation or deactivation of the compound. |

| Excretion | The route and rate of excretion of the parent drug and its metabolites will determine the compound's half-life and potential for accumulation. |

Biotransformation Pathways and Metabolite Profiling

The biotransformation of N-(2-chloroethyl)urea derivatives is a critical aspect of their pharmacology, as it can lead to the formation of active or inactive metabolites, thereby influencing both efficacy and potential toxicity.

The metabolism of chloroethyl-containing compounds, such as the related chloroethylnitrosoureas (CENUs), is known to be complex. The biotransformation of these agents is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver. These metabolic processes can result in the formation of alkylating metabolites that are responsible for the therapeutic effect.

For a compound like "1-(2-Chloroethyl)-3-(pyridin-4-yl)urea," the metabolic fate would likely involve modifications to both the chloroethylurea and the pyridine (B92270) moieties. The chloroethylurea part can undergo enzymatic and chemical transformations. The pyridine ring is also susceptible to metabolism. Pyridine itself has been shown to induce hepatic microsomal cytochrome P450IIE1. nih.gov The metabolism of pyridine derivatives in biological systems can proceed through various pathways, including the formation of N-oxides and hydroxylated derivatives. researchgate.net Bacterial degradation pathways of pyridine have also been studied, revealing ring cleavage as a key step. researchgate.netasm.orgnih.gov

Potential biotransformation pathways for "this compound" could include:

Hydroxylation of the pyridine ring: This would increase the water solubility of the compound and facilitate its excretion.

N-oxidation of the pyridine ring: This is another common metabolic pathway for pyridine-containing compounds. researchgate.net

Dehalogenation of the chloroethyl group: This could lead to the formation of a less reactive metabolite.

Conjugation reactions: The parent compound or its metabolites could undergo phase II conjugation reactions (e.g., glucuronidation, sulfation) to further increase water solubility and aid in elimination.

The following table summarizes the potential biotransformation pathways for "this compound."

| Moiety | Potential Biotransformation Pathway | Mediating Enzymes (Postulated) |

| Pyridine Ring | Hydroxylation, N-oxidation | Cytochrome P450 enzymes (e.g., CYP2E1) nih.gov |

| Chloroethylurea | Dehalogenation, Hydrolysis | Cytochrome P450 enzymes, Esterases |

| Whole Molecule | Conjugation (e.g., Glucuronidation, Sulfation) | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) |

Assessment of Potential Drug-Drug Interactions

Given that N-(2-chloroethyl)urea derivatives are likely metabolized by the cytochrome P450 system, there is a potential for drug-drug interactions (DDIs). These interactions can alter the pharmacokinetic and pharmacodynamic properties of the CEU derivative or co-administered drugs, potentially leading to increased toxicity or reduced efficacy.

Pharmacokinetic DDIs often occur at the level of drug-metabolizing enzymes. nih.gov If a CEU derivative is a substrate for a particular CYP450 isoenzyme, its metabolism can be affected by other drugs that are inhibitors or inducers of that same enzyme. nih.gov

CYP450 Inhibitors: Co-administration of a CEU derivative with a potent inhibitor of its metabolizing CYP enzyme could lead to decreased clearance and increased plasma concentrations of the CEU. This could enhance its therapeutic effect but also increase the risk of adverse effects.

CYP450 Inducers: Conversely, co-administration with a CYP450 inducer could accelerate the metabolism of the CEU derivative, leading to lower plasma concentrations and potentially reduced efficacy.

The pyridine moiety in "this compound" is of particular interest, as pyridine itself is known to be an inducer of CYP2E1. nih.gov This raises the possibility that the compound could induce its own metabolism or affect the metabolism of other drugs that are substrates for CYP2E1.

Pharmacodynamic interactions are also a consideration, where drugs influence each other's effects directly. nih.gov For anticancer agents, this could involve synergistic or antagonistic effects when combined with other chemotherapeutics or supportive care medications. nih.gov For example, combining certain urea-based compounds with other anticancer drugs has shown synergistic efficacy in some preclinical models. mdpi.com

The following table lists classes of drugs that could potentially interact with N-(2-chloroethyl)urea derivatives based on their likely metabolism through the CYP450 system.

| Interacting Drug Class | Potential Consequence of Interaction |

| Potent CYP450 Inhibitors (e.g., certain azole antifungals, protease inhibitors, macrolide antibiotics) mdpi.com | Increased plasma concentrations and potential for enhanced toxicity of the N-(2-chloroethyl)urea derivative. |

| Potent CYP450 Inducers (e.g., certain anticonvulsants, rifampin) | Decreased plasma concentrations and potential for reduced efficacy of the N-(2-chloroethyl)urea derivative. |

| Other Anticancer Agents nih.gov | Synergistic or antagonistic effects on therapeutic efficacy. |

| Substrates of the same CYP enzymes | Competition for metabolism, potentially altering the plasma concentrations of both drugs. |

Toxicological Considerations and Safety Profiles in Research Contexts

General Cytotoxicity and Cellular Toxicity Profiles

The cytotoxic effects of chloroethyl urea (B33335) and pyridine-urea derivatives have been evaluated across a range of human cancer cell lines and, in some cases, non-tumorigenic cell lines. This data provides insight into the potential potency and selectivity of this class of compounds.

Aryl chloroethyl ureas (CEUs) have demonstrated significant in vitro cytotoxic activity. For instance, derivatives such as 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene have shown potent cytotoxicity with a 50% inhibitory dose (ID50) of 4 microM in LoVo cells. nih.gov Other N-phenyl-N'-(2-chloroethyl)urea analogs exhibit growth inhibitory concentrations (GI50) in the nanomolar to low micromolar range against human colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7) cell lines. nih.govulaval.ca

Similarly, pyridine-urea derivatives have been synthesized and assessed for their anti-proliferative activities. Several of these compounds have shown excellent to moderate activity against the MCF-7 breast cancer cell line. nih.gov Notably, some pyridine-ureas displayed non-significant weak cytotoxic activity towards the non-tumorigenic human lung fibroblast WI-38 cell line, suggesting a degree of selectivity for cancer cells. nih.gov

Interactive Data Table: Cytotoxicity of Chloroethyl Urea and Pyridine-Urea Derivatives

| Compound Class | Derivative | Cell Line | Cytotoxicity (IC50/GI50 in µM) | Reference |

| Chloroethyl Urea | Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate (B1204436) | LoVo | 28 | nih.gov |

| Chloroethyl Urea | 4-methyl (3-(2-chloroethyl) ureido) benzene (B151609) | LoVo | 20 | nih.gov |

| Chloroethyl Urea | 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo | 4 | nih.gov |

| Chloroethyl Urea | N-(3-ω-hydroxyalkyl)-phenyl-N'-(2-chloroethyl)ureas | HT-29, M21, MCF-7 | 0.25 - 8 | nih.govulaval.ca |

| Pyridine-Urea | 8e | MCF-7 | 0.22 (48h), 0.11 (72h) | nih.gov |

| Pyridine-Urea | 8n | MCF-7 | 1.88 (48h), 0.80 (72h) | nih.gov |

| Pyridine-Urea | 8b | WI-38 (non-tumorigenic) | 91.5 | nih.gov |

| Pyridine-Urea | 8e | WI-38 (non-tumorigenic) | 83.14 | nih.gov |

Identification of Off-Target Interactions and Adverse Biological Effects

While the primary targets of these compounds are often related to their anti-cancer activity, the identification of off-target interactions is crucial for understanding their full biological impact and potential for adverse effects. Research on aryl chloroethyl ureas has revealed several key off-target interactions.

One significant off-target effect is the disruption of microtubules. nih.govaacrjournals.org Compounds like 4-tert-butyl-[3-(2-chloroethyl)ureido] benzene have been shown to cause microtubule depolymerization by covalently binding to and alkylating β-tubulin. nih.govnih.govresearchgate.net This interaction leads to a disruption of the cytoskeleton and can arrest the cell cycle. aacrjournals.org

Another identified off-target is thioredoxin-1 (Trx-1), a key protein in cellular redox balance. cdnsciencepub.comresearchgate.netnih.gov Certain chloroethyl ureas can covalently bind to Trx-1, which can abrogate its nuclear translocation. cdnsciencepub.comnih.gov This interference with Trx-1 function is believed to contribute to the cytotoxic activity of these compounds. cdnsciencepub.com

Furthermore, some chloroethyl urea derivatives have been found to alkylate the protein prohibitin, which is involved in cell cycle regulation. nih.gov This interaction has been associated with a G1/S cell cycle block. nih.govnih.gov

Evaluation of Potential DNA Damage or Adduct Formation (as a general class)

The 2-chloroethyl group present in 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea is a classic alkylating moiety, suggesting a potential for this compound to induce DNA damage. Chloroethylating agents are known to react with nucleophilic sites on DNA bases. nih.govresearchgate.net

The primary mechanism of DNA damage by chloroethylating agents involves the formation of monoadducts at various positions on DNA bases, with a notable site being the O6-position of guanine. nih.gov These initial lesions can then undergo an intramolecular cyclization to form a highly reactive intermediate, which can then react with a second DNA base, often on the opposite strand, to form DNA interstrand crosslinks (ICLs). researchgate.netnih.gov ICLs are particularly cytotoxic lesions as they prevent the separation of DNA strands, thereby blocking critical cellular processes like DNA replication and transcription. nih.gov

Studies on related compounds, such as 1-(2-chloroethyl)-1-nitrosourea, have identified several specific DNA adducts, including N7-(2-hydroxyethyl)guanine and 1,2-[diguan-7-yl]-ethane, the latter being an ICL. nih.govresearchgate.net While some aryl chloroethyl ureas have shown no mutagenicity in the Ames test, the potential for DNA damage remains a key consideration for this class of compounds due to their chemical structure. nih.gov

Mechanisms Underlying Observed Toxicological Outcomes

The toxicological effects observed with chloroethyl ureas and pyridine-ureas are a direct consequence of their interactions with cellular macromolecules. The underlying mechanisms primarily involve the induction of cell cycle arrest and apoptosis.

The disruption of microtubule dynamics through the alkylation of β-tubulin is a significant mechanism of toxicity for some chloroethyl ureas. nih.govaacrjournals.org This interference with the cytoskeleton leads to a blockage of mitosis, resulting in a G2/M phase cell cycle arrest and subsequent apoptosis. aacrjournals.orgnih.gov

In cases where other proteins are the primary targets, the mechanism of cell cycle arrest can differ. For example, the alkylation of prohibitin by certain chloroethyl ureas has been linked to an arrest in the G1 phase of the cell cycle. nih.govnih.gov Similarly, the inhibition of thioredoxin-1's nuclear translocation can also contribute to cell cycle arrest in the G0/G1 phase. nih.gov

The induction of apoptosis is a common endpoint for these cytotoxic compounds. For pyridine-urea derivatives, apoptosis can be triggered through the inhibition of key signaling pathways, such as those involving VEGFR-2 and c-MET. nih.gov In human cancer cell lines, some pyridine (B92270) derivatives have been shown to upregulate pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov For chloroethyl ureas, the accumulation of cells in a particular phase of the cell cycle due to microtubule disruption or other protein alkylation ultimately leads to the activation of apoptotic pathways. nih.gov The formation of irreparable DNA damage, such as interstrand crosslinks, is also a potent trigger for apoptosis. nih.gov

Future Research Directions and Therapeutic Potential of 1 2 Chloroethyl 3 Pyridin 4 Yl Urea

Development of Novel Analogues with Improved Selectivity and Efficacy

The future of 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea in medicinal chemistry heavily relies on the rational design and synthesis of novel analogues with enhanced therapeutic profiles. The urea (B33335) functionality is a versatile scaffold in drug discovery, capable of forming stable hydrogen bonds with biological targets, which can be modulated to improve potency and selectivity. nih.gov

Research has shown that modifying the substituents on the aryl (in this case, pyridine) ring or creating asymmetrical ureas can significantly alter biological activity. mdpi.com For instance, the synthesis of various 1-aryl-3-(2-chloroethyl)urea derivatives has demonstrated that changes in the aryl group can lead to substantial differences in cytotoxicity against cancer cell lines. In one study, a derivative with a 4-tert-butyl benzene (B151609) group showed significantly higher cytotoxicity (ID50 of 4 µM) against LoVo human colon cancer cells compared to analogues with methyl phenyl butyrate (B1204436) (ID50 of 28 µM) or other substitutions. nih.gov This highlights the potential for improving efficacy by exploring different substitutions on the pyridine (B92270) ring of this compound.

Furthermore, creating hybrid molecules is a promising strategy. By linking the pyridine-urea scaffold with other pharmacophores, it may be possible to develop agents with dual mechanisms of action or improved targeting. mdpi.com A key goal is to enhance selectivity for cancer cells over healthy cells, thereby reducing the systemic toxicity often associated with alkylating agents. researchgate.netresearchgate.net The development of analogues should focus on optimizing the balance between the compound's alkylating potency and its ability to selectively bind to cancer-specific targets.

Table 1: Comparative Activity of Chloroethyl Urea Analogues

| Compound/Analogue | Cell Line | Reported Activity (ID50) | Source |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo | 28 µM | nih.gov |

| 4-methyl (3-(2-chloroethyl) ureido) benzene | LoVo | 20 µM | nih.gov |

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo | 4 µM | nih.gov |

| Chlorambucil (B1668637) (Reference) | LoVo | 21 µM | nih.gov |

| CCNU (Reference) | LoVo | 45 µM | nih.gov |

Exploration of New Therapeutic Applications Beyond Current Indications

While the primary focus for chloroethyl ureas has been cancer, their mechanisms of action suggest potential for other therapeutic applications. nih.govnumberanalytics.com These compounds are known to interact with various cellular components, not just DNA. For example, some aryl chloroethyl ureas have been shown to covalently bind to and inhibit thioredoxin-1 (TRX1), a protein involved in cellular redox balance and resistance to certain chemotherapies. researchgate.net The targeting of such proteins could be relevant for inflammatory diseases or conditions where cellular redox homeostasis is dysregulated.

The pyridine moiety itself is a common feature in drugs targeting a wide range of conditions, from bacterial infections to neurological disorders. nih.gov The structural versatility of the pyridine-urea scaffold could be leveraged to design compounds for new therapeutic areas. nih.govresearchgate.net For example, some urea derivatives have been investigated as inhibitors of sphingosine (B13886) kinase 1 (SphK1), a target for both cancer and inflammatory diseases. mdpi.comnih.gov Future research could explore whether analogues of this compound exhibit activity against such targets, potentially expanding their use beyond oncology. The development of derivatives with different biological targets could lead to treatments for neurodegenerative diseases, autoimmune disorders, or even certain viral infections where host-cell replication machinery is a target. numberanalytics.comresearchgate.net

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the therapeutic potential and mechanisms of action of this compound and its future analogues, the integration of "omics" technologies is essential. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a drug candidate. mdpi.com

Omics profiling can help in several ways:

Mechanism of Action: By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) after treatment, researchers can identify the specific cellular pathways affected by the compound. This can confirm expected mechanisms, such as DNA damage response, and uncover novel targets. mdpi.comnih.gov

Biomarker Discovery: Omics data can help identify biomarkers that predict a patient's response to the drug. nih.gov For example, the methylation status of the MGMT gene promoter is a known biomarker for sensitivity to some alkylating agents. mdpi.com Similar predictive markers could be found for this class of compounds.

Toxicity Profiling: Metabolomics can reveal changes in metabolic pathways associated with toxicity, helping to identify potential adverse effects early in the drug development process. mdpi.com An integrated multi-omics approach provides a comprehensive safety and efficacy profile, facilitating a more informed progression towards clinical trials. nih.govoaepublish.com

Advancements in Delivery Systems and Targeted Therapies

A significant challenge with many chemotherapeutic agents is achieving sufficient concentration at the tumor site while minimizing exposure to healthy tissues. researchgate.net Advanced drug delivery systems (DDS) offer a promising solution. For chloroethylurea derivatives, novel delivery strategies are an active area of research.

One approach is the development of a chemical delivery system (CDS) that uses a dihydropyridine-pyridine carrier to transport the drug across the blood-brain barrier (BBB). Once in the brain, the dihydropyridine (B1217469) is oxidized to a charged pyridinium (B92312) salt, "locking" the drug in the central nervous system, which could be highly beneficial for treating brain tumors. numberanalytics.com

Another strategy is the use of nanotechnology. Encapsulating compounds like this compound into nanoparticles, such as those made from biodegradable polymers like PLGA, or into liposomes, can offer several advantages: nih.govscientificarchives.comnih.gov

Improved Solubility: Many drug candidates have poor water solubility, which can be improved by encapsulation. nih.gov

Controlled Release: Nanoparticles can be designed to release the drug slowly over time, maintaining therapeutic concentrations. nih.gov

Targeted Delivery: Nanoparticles can be functionalized with ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on cancer cells, leading to more precise drug delivery. frontiersin.org

These advanced delivery systems can enhance the therapeutic index of this compound, making it a more effective and safer treatment option.

Challenges and Opportunities in Clinical Translation

The path from a promising laboratory compound to a clinically approved drug is fraught with challenges. For this compound and its analogues, these hurdles are significant but not insurmountable.

Challenges:

Toxicity: As with all alkylating agents, a primary concern is systemic toxicity, particularly bone marrow suppression. researchgate.netresearchgate.net While designed as "soft" alkylators, ensuring a sufficiently wide therapeutic window remains a key challenge.

Drug Resistance: Cancer cells can develop resistance to alkylating agents through various mechanisms, including decreased drug uptake, increased drug inactivation, and enhanced DNA repair. nih.gov Overcoming or bypassing these resistance mechanisms is crucial for long-term efficacy.

Manufacturing and Scalability: As analogues become more complex or are integrated into sophisticated delivery systems, ensuring consistent, scalable, and cost-effective manufacturing (Chemistry, Manufacturing, and Controls - CMC) can become a major obstacle. scholarsresearchlibrary.com

Predictive Models: The translation from preclinical animal models to human patients is often a point of failure. Developing better preclinical models that more accurately predict human response and toxicity is essential.

Opportunities:

Improved Safety Profile: Research has shown that some chloroethyl urea derivatives are significantly less toxic than conventional drugs like chlorambucil at effective doses, presenting a clear opportunity for developing safer chemotherapies. nih.gov

Targeted Action: Unlike traditional alkylating agents that non-specifically damage DNA, newer pyridine-urea compounds can be designed to inhibit specific protein targets like kinases, offering a more targeted approach to cancer therapy. nih.govnih.gov

Combination Therapies: There is a significant opportunity to use these compounds in combination with other treatments. For example, they could be combined with inhibitors of DNA repair enzymes to increase their potency or with immunotherapies to enhance the anti-tumor immune response. researchgate.netnih.gov

Table 2: Key Challenges and Opportunities in the Clinical Translation of this compound

| Aspect | Description | Source |

| Challenge: Toxicity | Potential for systemic toxicity, a common issue for alkylating agents, requires careful management to ensure a safe therapeutic window. | researchgate.net |

| Challenge: Drug Resistance | Cancer cells may develop resistance via mechanisms like enhanced DNA repair or decreased drug uptake. | nih.gov |

| Challenge: Manufacturing | Complex formulations and delivery systems can create hurdles for consistent and scalable production. | scholarsresearchlibrary.com |

| Opportunity: Safety | Analogues have shown lower toxicity compared to older chemotherapeutics, suggesting a potential for a better safety profile. | nih.gov |

| Opportunity: Specificity | Modern derivatives can be designed to inhibit specific protein targets, moving beyond non-specific DNA alkylation. | nih.govnih.gov |

| Opportunity: Combination | Potential to be used with other drugs, such as DNA repair inhibitors, to enhance efficacy and overcome resistance. | researchgate.netnih.gov |

Q & A

Q. What are the established synthetic routes for 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea, and what analytical techniques validate its purity?

The synthesis of the ligand involves reacting 2-chloroethylamine with 4-pyridyl isocyanate under anhydrous conditions. Key steps include temperature control (0–5°C) to prevent side reactions and purification via recrystallization from ethanol/water mixtures. Purity is validated using:

- HPLC (retention time comparison with standards).

- NMR spectroscopy (¹H/¹³C signals: pyridyl protons at δ 8.4–8.6 ppm, urea NH at δ 6.2–6.5 ppm).

- Elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- X-ray crystallography confirms the planar urea moiety and dihedral angles between the pyridyl and chloroethyl groups (e.g., 67.5° in the ruthenium complex). Key bond lengths include C=O (1.23 Å) and N–C (1.35 Å) .

- FT-IR spectroscopy identifies carbonyl stretching at 1660–1680 cm⁻¹ and NH bending at 1540–1560 cm⁻¹ .

- Mass spectrometry (ESI-MS) shows [M+H]⁺ peaks at m/z 214.1 (calculated) .

Advanced Research Questions

Q. How does this compound coordinate with transition metals like ruthenium in anticancer complexes?

The compound acts as a monodentate ligand via the pyridyl nitrogen, forming octahedral Ru(II) complexes (e.g., [RuCl₂(η⁶-hexamethylbenzene)(ligand)]). Key structural features:

- Ru–N bond distance : 2.137 Å, comparable to similar pyridyl ligands.

- Coordination geometry : "Piano-stool" configuration with η⁶-hexamethylbenzene and two chloride ligands .

- Anticancer activity : Enhanced cytotoxicity due to hydrogen bonding between chloride ligands and NH groups of adjacent molecules, stabilizing dimeric structures .

Q. What challenges arise in interpreting crystallographic data for ruthenium complexes of this compound?

- Disorder in chloroethyl groups : Requires constrained refinement due to rotational flexibility, leading to higher R-factors (e.g., R₁ = 0.037) .

- Hydrogen bonding ambiguities : Symmetry-related dimers (N–H⋯Cl interactions at 3.22–3.27 Å) may obscure true bonding patterns. Use of SHELXL restraints (e.g., DFIX for NH groups) improves model accuracy .

- Solvent inclusion : Chloroform solvates require PLATON/SQUEEZE to account for disordered electron density .

Q. How to resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

- Comparative analysis : Overlay multiple crystal structures (e.g., dimeric vs. monomeric forms) to identify conserved interactions.

- DFT calculations : Validate hydrogen bond energies (e.g., N–H⋯Cl ≈ 15–20 kJ/mol) and compare with experimental geometries .

- Variable-temperature XRD : Monitor thermal motion to distinguish static disorder from dynamic flexibility .

Q. What role does the urea moiety play in the compound’s reactivity and biological activity?

- Hydrogen bond donor : Facilitates interactions with biomolecular targets (e.g., kinase ATP-binding pockets) and stabilizes metal complexes.

- pH-dependent tautomerism : The keto-enol equilibrium (pKa ≈ 6.4) influences solubility and membrane permeability .

- Pro-drug potential : Chloroethyl group undergoes hydrolysis under physiological conditions, releasing active intermediates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.